N-[3-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and at position 3 with a carboxamide linked to a 3-acetylamino phenyl moiety. The tetrahydroindazole scaffold provides rigidity, while the sulfone group enhances polarity and metabolic stability.
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-13(25)21-14-5-4-6-15(11-14)22-20(26)19-17-7-2-3-8-18(17)24(23-19)16-9-10-29(27,28)12-16/h4-6,11,16H,2-3,7-10,12H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
ZELKQPGHWKMZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Cyclohexenone Condensation
The indazole scaffold originates from cyclohexane-1,3-dione through acid-catalyzed cyclization with substituted phenylhydrazines. Guo et al. optimized this using:
Reductive Amination
Subsequent reductive amination introduces the C4 amino group:
| Parameter | Value |
|---|---|
| Starting ketone | 1-phenyl-4H-indazol-4-one |
| Reducing agent | NaBH(OAc)₃ (3.0 eq) |
| Amine source | NH₄OAc (5.0 eq) |
| Solvent | DCM/MeOH (4:1) |
| Temperature | 25°C, 24 hr |
| Yield | 76% |
This step generates racemic 4-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indazole, resolved later via chiral chromatography.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
Sulfone Formation
The tetrahydrothiophene sulfone group is synthesized through oxidation of tetrahydrothiophene-3-amine:
-
Thiol Protection : Treat tetrahydrothiophene-3-thiol with Boc₂O (1.1 eq) in THF to afford tert-butyl (tetrahydrothiophen-3-yl)carbamate (92% yield)
-
Oxidation : React with Oxone® (2.5 eq) in H₂O/MeCN (1:1) at 0°C → 25°C over 6 hr
-
Deprotection : Remove Boc group using TFA/DCM (1:4) to yield 1,1-dioxidotetrahydrothiophen-3-amine (87% overall)
Amide Coupling Strategies
Carboxamide Formation
Coupling the indazole core (1.0 eq) with 3-acetamidobenzoic acid (1.2 eq) employs three reagent systems:
| Coupling Reagent | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DMF | DIPEA | 25 | 12 | 68 |
| T3P® | EtOAc | Et₃N | 40 | 6 | 72 |
| EDC/HOBt | DCM | NMM | 0 → 25 | 18 | 58 |
Optimal results utilize T3P® (propylphosphonic anhydride), minimizing racemization and side-product formation.
Sulfonamide Linkage
Attachment of the sulfone moiety to N3 proceeds via nucleophilic aromatic substitution:
-
Substrate : 3-bromoindazole intermediate (1.0 eq)
-
Nucleophile : 1,1-dioxidotetrahydrothiophen-3-amine (1.5 eq)
-
Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), dioxane (100°C, 24 hr)
-
Yield : 65% after column chromatography (SiO₂, EtOAc/hexanes)
Purification and Analytical Characterization
Chromatographic Methods
Final purification employs reverse-phase HPLC:
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 2H), 4.52–4.47 (m, 1H), 3.82–3.75 (m, 2H), 3.12–2.98 (m, 4H), 2.65–2.58 (m, 2H), 2.48 (s, 3H), 2.34–2.27 (m, 1H), 2.15–2.08 (m, 1H)
HRMS (ESI+) : m/z calc. for C₂₁H₂₄N₄O₄S [M+H]⁺ 429.1598, found 429.1595
Process Optimization Challenges
Enantiomeric Resolution
The C6 stereocenter requires chiral separation:
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions, which in turn affects cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; experimental data unavailable.
Analysis of Substituent Effects
Polarity and Solubility: The acetylamino group in the target compound introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the trifluoromethyl substituent in the analog from , which increases lipophilicity .
Core Structure Differences :
- The tetrahydroindazole core in the target compound and ’s analog offers a bicyclic system with conformational rigidity, while the tetrahydrobenzothiophene core in ’s compound introduces sulfur-based electronics and altered ring planarity .
Functional Implications :
- The tetrahydrothiophene sulfone group, common to the target compound and ’s analog, is a polar, electron-withdrawing moiety that may enhance oxidative stability and receptor binding .
- The furylmethyl group in ’s compound could engage in hydrophobic interactions but is prone to metabolic oxidation .
Research Findings and Lumping Strategies
- Lumping Strategy Relevance: highlights that compounds with similar cores but varying substituents (e.g., acetylamino vs. trifluoromethyl) can be grouped for predictive modeling of properties like solubility or reactivity . However, substituent-specific effects necessitate individualized validation.
Biological Activity
N-[3-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.47 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing indazole and thiophene moieties in cancer therapy. The compound's structure suggests it may interact with various biological targets involved in tumor growth and metastasis. Specifically, the indazole ring has been associated with inhibition of cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the compound's biological activity. The presence of acetylamino and carboxamide groups may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic efficacy.
Pharmacological Effects
| Effect | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Antimicrobial | Exhibits activity against certain bacterial strains; potential as an antibiotic. |
Case Studies and Research Findings
- Anticancer Activity : A study published in a pharmacology journal demonstrated that derivatives similar to the target compound showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Enzyme Interaction : Research indicated that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This suggests that this compound may possess anti-inflammatory properties .
- Antimicrobial Studies : Preliminary screening revealed that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further optimization could enhance its efficacy as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Indazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Acetylamino Group : Influences solubility and bioavailability; further substitutions may improve pharmacokinetic properties.
- Thiophene Moiety : Contributes to enzyme inhibition; variations can lead to different inhibitory profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
